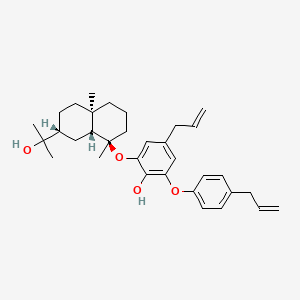

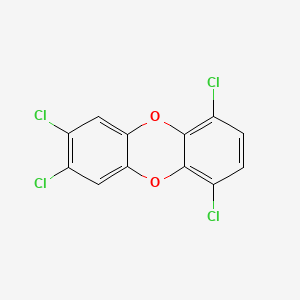

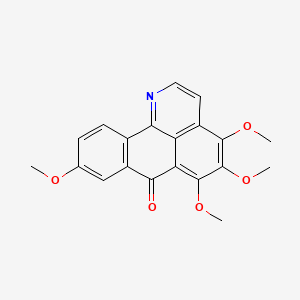

![molecular formula C10H10N2O2 B1223245 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 81438-53-1](/img/structure/B1223245.png)

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Vue d'ensemble

Description

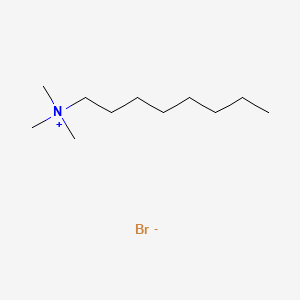

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 81438-53-1 . It has a molecular weight of 190.2 and its linear formula is C10H10N2O2 .

Synthesis Analysis

The synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid involves multi-step reactions . Monobromo and dibromo substituted 2-amino-γ-picoline are reacted with ethyl 2-chloroacetoacetate . The crude ethyl ester is then subjected to hydrolysis in the presence of lithium hydroxide .Molecular Structure Analysis

The molecular structure of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is represented by the linear formula C10H10N2O2 . The compound is a solid at room temperature .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid include the reaction of monobromo and dibromo substituted 2-amino-γ-picoline with ethyl 2-chloroacetoacetate, followed by hydrolysis .Physical And Chemical Properties Analysis

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a solid at room temperature . Its boiling point is 169-171°C . The compound has a molecular weight of 190.2 .Applications De Recherche Scientifique

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, including 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, have been recognized as potential antituberculosis agents . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Drug Discovery Research

The imidazo[1,2-a]pyridine class, which includes 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, has been identified as a renaissance era of TB drug discovery research . This class of compounds has been critically reviewed for their development based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Medicinal Chemistry

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, as a member of this class, may also have potential applications in this field .

Material Science

Imidazopyridine is also useful in material science because of its structural character . As a member of the imidazopyridine class, 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid may also find applications in this field .

Mécanisme D'action

Target of Action

The primary targets of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid are the bacteria causing tuberculosis (TB). This compound has been recognized for its significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

It is known that the compound exhibits in vitro anti-tb activity against both replicating and non-replicating forms of the bacteria .

Biochemical Pathways

The compound’s significant activity against mdr-tb and xdr-tb suggests that it may interfere with the bacteria’s ability to replicate and survive .

Pharmacokinetics

It is known that the compound has shown promising results in terms of its anti-tb activity .

Result of Action

The result of the action of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a reduction in bacterial growth. In vitro studies have shown that the compound can cause a 90% reduction in bacterial growth .

Safety and Hazards

Orientations Futures

The future directions for 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid and its analogues could involve further exploration of their potential as anti-tuberculosis agents . The World Health Organization has taken the initiative to develop new TB drugs, and imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a promising scaffold for this purpose .

Propriétés

IUPAC Name |

2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-3-4-12-8(5-6)11-7(2)9(12)10(13)14/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKHWMQAUGGNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371233 | |

| Record name | 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81438-53-1 | |

| Record name | 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81438-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid interesting for anti-tuberculosis drug development?

A1: While the provided research abstract doesn't delve into the specific properties of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid in isolation, its selection for conjugation with piperazino-1,3-benzothiazin-4-ones (pBTZs) and 7-phenylacetyl cephalosporins suggests potential for enhancing the anti-tuberculosis activity of these compounds. Further investigation into the structure-activity relationship of these conjugates is needed to understand the specific contributions of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.

Q2: What kind of research is being done on these conjugates?

A2: The research focuses on designing, synthesizing, and evaluating the anti-tuberculosis activity of conjugates where 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is linked to pBTZs and 7-phenylacetyl cephalosporins. This suggests an exploration of novel chemical entities with potentially improved efficacy against tuberculosis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

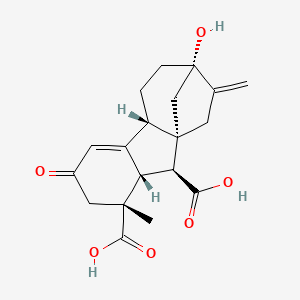

![Dimethyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10,11-dicarboxylate](/img/structure/B1223173.png)